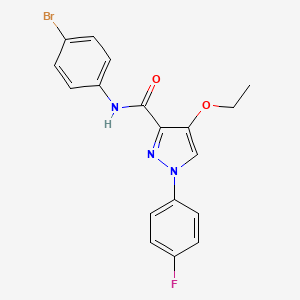

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

描述

属性

IUPAC Name |

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3O2/c1-2-25-16-11-23(15-9-5-13(20)6-10-15)22-17(16)18(24)21-14-7-3-12(19)4-8-14/h3-11H,2H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPPTSUZBKOPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride (KF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group can react with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), bromine.

Fluorination: Potassium fluoride (KF), cesium fluoride (CsF).

Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups.

科学研究应用

Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

作用机制

The mechanism of action of N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

相似化合物的比较

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs:

Key Observations:

- Carboxamide vs.

- Halogen Effects : The 4-bromophenyl and 4-fluorophenyl substituents in the target contrast with chloro- or trifluoromethyl groups in analogs (). suggests halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimides, but this may vary in carboxamides due to steric effects .

- Electron-Donating Groups : The 4-ethoxy group in the target could improve solubility compared to nitro () or trifluoromethyl () substituents.

常见问题

Q. What are the common synthetic routes for N-(4-bromophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-diketones or 1,3-dicarbonyl compounds (e.g., via Knorr pyrazole synthesis) .

Substituent Introduction :

- Ethoxy Group : Nucleophilic substitution (e.g., using ethyl iodide/potassium carbonate) .

- Aromatic Rings : Electrophilic aromatic substitution (fluorophenyl) and coupling reactions (bromophenyl) .

Carboxamide Formation : Reaction of the pyrazole carboxylic acid with 4-bromoaniline using coupling agents like EDCI/HOBt .

Key Optimization : Use continuous flow chemistry to enhance yield and reduce side products .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure using SHELXL software for refinement .

- Spectroscopy :

- Elemental Analysis : Verify purity and stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/fluoro substituents) influence its biological activity?

Methodological Answer:

- Fluorine : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in neurological targets .

- Bromine : Increases steric bulk and halogen bonding, potentially boosting kinase inhibition (e.g., FLT3, CDK) .

Experimental Design :

Synthesize analogs with Cl, CH, or H at bromophenyl position.

Test inhibitory activity against kinases using in vitro assays (e.g., IC determination) .

Correlate results with computational docking studies (e.g., AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out non-specific interactions .

Q. How can solubility and stability issues be addressed in preclinical studies?

Methodological Answer:

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked ethoxy) to enhance aqueous solubility .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Mechanistic and Target-Based Questions

Q. What is the hypothesized mechanism of action for this compound in cancer research?

Methodological Answer:

Q. How does the ethoxy group at position 4 impact pharmacokinetics?

Methodological Answer:

- Metabolic Stability : Ethoxy reduces CYP450-mediated oxidation compared to methoxy .

- Half-Life Studies : Compare plasma clearance rates in rodent models using LC-MS/MS .

Data Analysis and Computational Modeling

Q. What computational tools predict target interactions for this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to FLT3 kinase (e.g., GROMACS) .

- QSAR Models : Train models using datasets from PubChem BioAssay to predict IC values .

- ADMET Prediction : Use SwissADME to optimize logP and solubility .

Structural and Functional Analogues

Q. How does this compound compare to peripherally restricted CB1R antagonists?

Methodological Answer:

- Structural Similarities : Shared pyrazole-3-carboxamide core but distinct substitution patterns (e.g., bromophenyl vs. thiophene) .

- Functional Differences : This compound lacks CB1R activity but shows stronger kinase inhibition .

Testing : Perform radioligand binding assays for CB1R vs. kinase panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。